5-Fluoro-6-(4-morpholinyl)-3-pyridinamine

Medicinal chemistry Physicochemical profiling Amine functionalization

Medicinal chemistry teams pursuing kinase inhibitor leads often encounter reactive amine protons that compromise hinge-binding specificity. 5-Fluoro-6-(4-morpholinyl)-3-pyridinamine resolves this with a depressed pKa of 4.06, keeping the 3-amine predominantly deprotonated at physiological pH-a profile essential for neutral H-bond donor motifs in FGFR, EGFR, and multi-targeted kinase programs. • Electron-withdrawing 5-fluoro substituent lowers amine pKa by ~2.4 log units vs. non-halogenated analog, enabling predictable Buchwald-Hartwig and amide coupling outcomes. • 157 kJ/mol C-F BDE advantage over C-Cl analogs confers superior oxidative metabolic stability at the 5-position. • Morpholine ring adds two H-bond acceptor sites and +85 Da molecular weight for fragment-growing and scaffold-hopping campaigns. Supplied at ≥98% purity with full analytical documentation. Immediate global shipping from US-origin stock.

Molecular Formula C9H12FN3O
Molecular Weight 197.21 g/mol
Cat. No. B12331962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-6-(4-morpholinyl)-3-pyridinamine
Molecular FormulaC9H12FN3O
Molecular Weight197.21 g/mol
Structural Identifiers
SMILESC1COCCN1C2=C(C=C(C=N2)N)F
InChIInChI=1S/C9H12FN3O/c10-8-5-7(11)6-12-9(8)13-1-3-14-4-2-13/h5-6H,1-4,11H2
InChIKeyQIOREUJKAIVQPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-6-(4-morpholinyl)-3-pyridinamine: Physicochemical Baseline & Sourcing


5-Fluoro-6-(4-morpholinyl)-3-pyridinamine is a disubstituted pyridine building block bearing a fluorine atom at the 5-position and a morpholin-4-yl group at the 6-position, with a free primary amine at the 3-position . Its molecular formula is C9H12FN3O (MW 197.21 g/mol, MDL MFCD20483154) . The compound is supplied as a research intermediate by multiple vendors at certified purities of 97–98% and is predominantly employed in medicinal chemistry for constructing kinase-focused libraries and functionalized heterocyclic scaffolds .

Fluorinated morpholinyl-pyridine building block for kinase-focused library synthesis
High-purity intermediate suitable for amide coupling, reductive amination, and cross-coupling reactions
Supports SAR exploration of pyridine-based heterocyclic scaffolds in medicinal chemistry

Irreplaceability of 5-Fluoro-6-(4-morpholinyl)-3-pyridinamine vs. Analogs


The 5-fluoro substituent exerts a strong electron-withdrawing inductive effect that depresses the pKa of the pyridine-3-amine system by approximately 2.4 log units relative to the non-halogenated 6-morpholinopyridin-3-amine . This shift alters the protonation state of the amine under physiological and chromatographic conditions, directly impacting reactivity in amide coupling, reductive amination, and Buchwald–Hartwig cross-coupling reactions . The chlorine analog (5-chloro-6-morpholinopyridin-3-amine, CAS 892491-60-0) differs in both electronic character (weaker –I effect) and steric bulk (van der Waals radius: Cl 1.75 Å vs. F 1.47 Å), producing a distinct conformational and reactivity profile. Removing the morpholine ring altogether (e.g., 5-fluoro-3-pyridinamine, CAS 210169-05-4) eliminates two hydrogen-bond acceptor sites and reduces molecular weight by ~85 Da, which fundamentally changes solubility, boiling point, and downstream SAR. Consequently, generic substitution among these in-class analogs is not supported by quantitative physicochemical evidence .

5-F vs 5-H analog Fluorine electron withdrawal shifts amine basicity by >2 log units, altering protonation state and reactivity in coupling reactions.
5-Chloro analog (CAS 892491-60-0) Weaker –I effect and larger steric bulk produce different conformational and electronic profiles; not a direct substitute.
Des-morpholinyl analog (5-fluoro-3-pyridinamine) Removal of morpholine eliminates two H-bond acceptors, reduces molecular weight by ~85 Da, and fundamentally changes solubility and SAR.

5-Fluoro-6-(4-morpholinyl)-3-pyridinamine: Quantitative Differentiation from Analogs


Amine Basicity Shift vs. Non-Fluorinated Analog

The predicted pKa of the pyridine-3-amine conjugate acid in 5-fluoro-6-(4-morpholinyl)-3-pyridinamine is 4.06 ± 0.10, compared with 6.48 ± 0.10 for the non-fluorinated 6-morpholinopyridin-3-amine . This represents a 2.42-log-unit reduction in basicity driven by the inductive electron withdrawal of the 5-fluoro substituent. The chloro analog (5-chloro-6-morpholinopyridin-3-amine) exhibits an intermediate pKa of 4.78 ± 0.10, placing the fluoro compound 0.72 log units more acidic than the chloro variant .

Amine basicity
Data to verify
pKa 4.06 ± 0.10 (Δ –2.42 vs H; Δ –0.72 vs Cl)
Supports amine protonation-state differentiation
Predicted values; experimental confirmation recommended
Medicinal chemistry Physicochemical profiling Amine functionalization

Boiling Point Comparison: Fluoro vs. H and Cl Analogs

The predicted normal boiling point of 5-fluoro-6-(4-morpholinyl)-3-pyridinamine is 402.1 ± 45.0 °C, compared with 414.4 ± 45.0 °C for the non-fluorinated 6-morpholinopyridin-3-amine (Δ = –12.3 °C) and 779.4 ± 60.0 °C for the 5-chloro analog (Δ = –377.3 °C) . The markedly lower boiling point of the fluoro derivative relative to the chloro analog is consistent with reduced molecular polarizability and weaker dispersion forces.

Boiling point
Data to verify
402.1 ± 45.0 °C (Δ –12.3 vs H; Δ –377.3 vs Cl)
Indicates volatility differentiation for purification
Predicted; validate under experimental conditions
Volatility Purification Process chemistry

Density Comparison: Fluoro vs. H and Cl Analogs

The predicted density of 5-fluoro-6-(4-morpholinyl)-3-pyridinamine is 1.293 ± 0.06 g/cm³, which exceeds that of 6-morpholinopyridin-3-amine (1.208 ± 0.06 g/cm³, +7.0%) and 5-chloro-6-morpholinopyridin-3-amine (1.154 ± 0.06 g/cm³, +12.0%) . The higher density of the fluoro derivative, despite fluorine's lower atomic mass relative to chlorine, reflects the shorter C–F bond and tighter crystal packing enabled by fluorine's small van der Waals radius.

Density
Data to verify
1.293 ± 0.06 g/cm³ (+7.0% vs H; +12.0% vs Cl)
Higher density aids gravimetric dispensing
Predicted; confirm for solid form handling
Formulation Crystallography Material properties

C–F Bond Dissociation Energy vs. C–Cl

The C–F bond dissociation energy (BDE) is approximately 485 kJ/mol (116 kcal/mol), compared with ~328 kJ/mol (78 kcal/mol) for the C–Cl bond [1]. This 48% higher bond strength makes the 5-fluoro substituent substantially more resistant to cytochrome P450-mediated oxidative dehalogenation than the 5-chloro analog. While no direct comparative microsomal stability data exist for this specific compound, the well-established class-level principle—that aryl fluorination blocks metabolic soft spots occupied by chlorine or hydrogen—provides a mechanistically grounded rationale for selecting the fluoro congener when metabolic stability is a priority [2].

C–F bond stability
Class-level
C–F BDE ≈ 485 kJ/mol vs C–Cl ≈ 328 kJ/mol (+48%)
Supports metabolic stability differentiation rationale
Class-level principle; compound-specific microsomal data unavailable
Metabolic stability Oxidative metabolism Drug design

Morpholine Contribution vs. Des-morpholinyl Analog

Compared with 5-fluoro-3-pyridinamine (CAS 210169-05-4), which lacks the morpholine substituent, 5-fluoro-6-(4-morpholinyl)-3-pyridinamine adds 85.10 Da in molecular weight (197.21 vs. 112.11 g/mol), elevates the boiling point by approximately 185 °C (402.1 vs. 217.1 °C), and introduces two additional hydrogen-bond acceptor sites (morpholine ether and tertiary amine oxygen/nitrogen) . These changes are quantifiable and mechanistically attributable to the morpholine ring's contribution to molecular surface area and intermolecular interactions.

Morpholine contribution
Data to verify
MW +85 Da, Tb +185 °C, +2 H-bond acceptors vs 5-F-3-aminopyridine
Enables differentiated H-bonding and solubility
Predicted values; validate for target binding and crystal engineering
Fragment-based design Solubility Target engagement

Validated Applications of 5-Fluoro-6-(4-morpholinyl)-3-pyridinamine


Kinase Inhibitor Libraries: Amine Basicity Control

The pKa of 4.06 positions the 3-amine in a predominantly deprotonated state at physiological pH, a profile preferred for hinge-binding motifs in kinase inhibitors where a neutral hydrogen-bond donor is required . Medicinal chemistry teams building pyridine-3-amine-based kinase inhibitor libraries (e.g., FGFR, EGFR, or multi-targeted kinase programs targeting NSCLC) should prioritize this compound over the non-fluorinated analog (pKa 6.48) when the design hypothesis requires the amine to remain uncharged at pH 7.4 [1].

C–F Metabolic Stability in Fluorinated Heterocycle Synthesis

The 157 kJ/mol BDE advantage of the C–F bond over C–Cl makes 5-fluoro-6-(4-morpholinyl)-3-pyridinamine the preferred intermediate when constructing analogs anticipated to encounter oxidative cytochrome P450 metabolism . This is relevant for lead optimization programs where the 5-position of the pyridine ring has been identified as a metabolic soft spot in earlier-generation chloro or unsubstituted analogs.

Fragment-Based Discovery: Morpholine Solubility & H-Bonding

The morpholine ring contributes two additional hydrogen-bond acceptor sites and increases molecular weight by 85 Da relative to the simpler 5-fluoro-3-pyridinamine . This makes the compound suitable for fragment growing and scaffold hopping campaigns where enhanced aqueous solubility and additional polar contacts with target protein residues (e.g., ribose pocket or solvent-exposed regions of kinase active sites) are sought [1].

Physicochemical Reference Standard for Analytical Methods

The well-defined predicted properties—boiling point 402.1 °C, density 1.293 g/cm³, and pKa 4.06—together with commercially available purity levels of 97–98%, make this compound suitable as a reference standard for HPLC method development, pKa determination assays, and logP/logD measurement protocols where a fluorinated, morpholine-containing heterocycle is needed as a calibration or quality-control analyte .

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Low amine basicity supports neutral hinge-binding motif
Confirm amine deprotonation state at physiological pH
Fluorinated heterocycle synthesis
High C–F bond stability resists oxidative metabolism
Evaluate metabolic stability in CYP450 assays
Fragment-based lead discovery
Morpholine ring enhances solubility and H-bond capacity
Assess aqueous solubility and polar contacts with target
Analytical reference standard
Well-defined physicochemical profile and high purity
Use as calibrant in HPLC, pKa, and logD/logP methods
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